molecular formula C11H10ClNO3 B255337 (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid

Katalognummer B255337
Molekulargewicht: 239.65 g/mol
InChI-Schlüssel: GGPZGIFCMBKQJS-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as CGP-7930, is a potent and selective antagonist of the GABAB receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and depression.

Wirkmechanismus

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid is a selective antagonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. The GABAB receptor is widely distributed in the central nervous system and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound binds to the GABAB receptor and prevents the activation of downstream signaling pathways, resulting in a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce neuronal excitability and inhibit neurotransmitter release, particularly in the hippocampus and cortex. In addition, this compound has been shown to modulate the activity of ion channels and reduce the amplitude of synaptic currents. These effects are thought to underlie the antiepileptic, anxiolytic, and antidepressant effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid is a highly selective antagonist of the GABAB receptor, and its effects are well-characterized in animal models. It has been extensively studied in vitro and in vivo, and its pharmacokinetic properties have been well-documented. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, its effects can be influenced by factors such as pH and temperature, which can make it challenging to interpret results from experiments.

Zukünftige Richtungen

There are several future directions for research on (2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid. One area of interest is the development of more water-soluble analogs of this compound, which would facilitate its use in a wider range of experimental settings. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on neuronal function.

Synthesemethoden

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylphenylamine with 2-oxobutanedioic acid, followed by further reaction with acetic anhydride and potassium carbonate. The final product is obtained through purification and isolation using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in reducing seizure activity in animal models of epilepsy, as well as exhibiting anxiolytic and antidepressant effects. In addition, this compound has been shown to modulate pain perception and has potential applications in the treatment of chronic pain.

Eigenschaften

Molekularformel

C11H10ClNO3

Molekulargewicht

239.65 g/mol

IUPAC-Name

(Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5-

InChI-Schlüssel

GGPZGIFCMBKQJS-WAYWQWQTSA-N

Isomerische SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C\C(=O)O

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O

Kanonische SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.